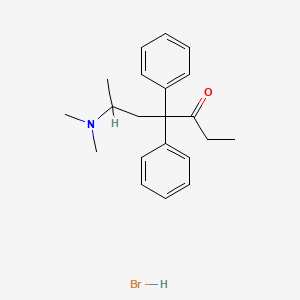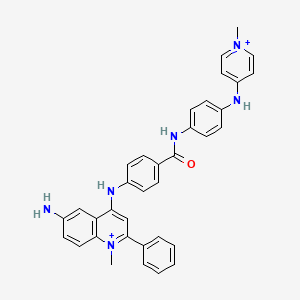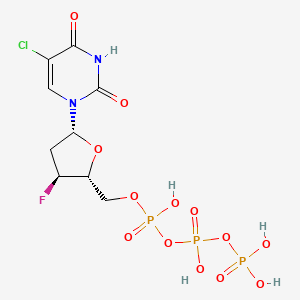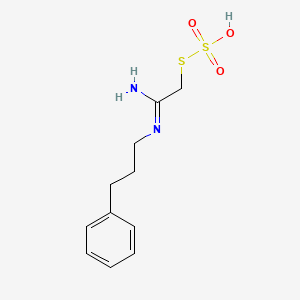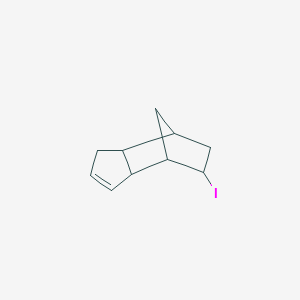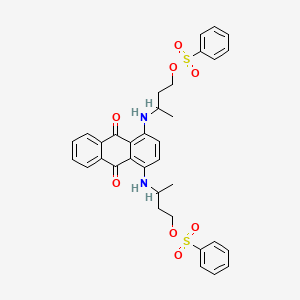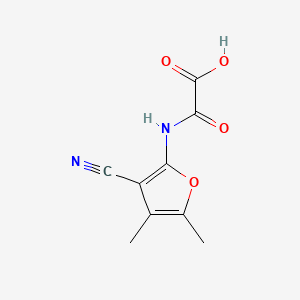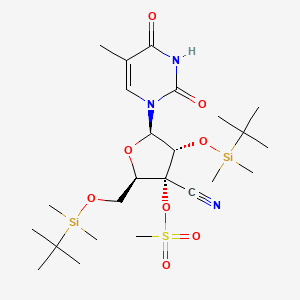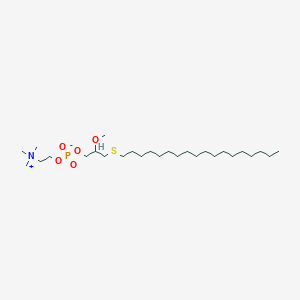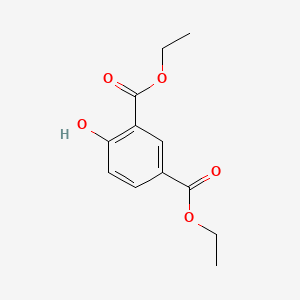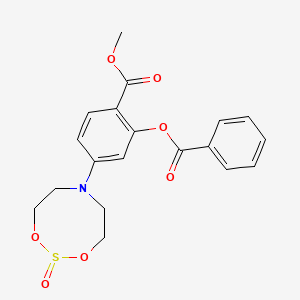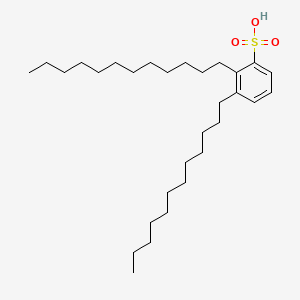
Didodecylbenzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecylbenzenesulphonic acid is a chemical compound belonging to the class of alkylbenzene sulfonates. It is characterized by the presence of two dodecyl (C12H25) chains attached to a benzene ring, which is further linked to a sulfonic acid group (SO3H). This structure imparts significant surfactant properties, making it valuable in various industrial applications, particularly in the formulation of detergents and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of didodecylbenzenesulphonic acid typically involves the sulfonation of didodecylbenzene. This process is carried out by reacting didodecylbenzene with sulfuric acid or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar sulfonation route. The process is optimized to enhance efficiency and reduce by-product formation. Advanced techniques in synthesis aim to control parameters such as temperature and reactant concentration to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecylbenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: Reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: The benzene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
Didodecylbenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of various compounds and in the preparation of emulsions.
Biology: Its surfactant properties make it useful in cell culture and other biological applications.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form micelles.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants
Wirkmechanismus
The mechanism of action of didodecylbenzenesulphonic acid is primarily based on its surfactant properties. The long alkyl chains reduce the surface tension between different phases, facilitating emulsification and dispersion. This property is crucial in applications such as detergents and emulsifiers, where the compound helps in mixing immiscible substances .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylbenzenesulphonic acid: Similar in structure but with only one dodecyl chain.
Linear alkylbenzene sulfonates: A broader class of compounds with varying alkyl chain lengths.
Uniqueness
Didodecylbenzenesulphonic acid is unique due to the presence of two long alkyl chains, which enhance its surfactant properties compared to compounds with a single alkyl chain. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities .
Eigenschaften
CAS-Nummer |
28679-14-3 |
|---|---|
Molekularformel |
C30H54O3S |
Molekulargewicht |
494.8 g/mol |
IUPAC-Name |
2,3-didodecylbenzenesulfonic acid |
InChI |
InChI=1S/C30H54O3S/c1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2/h23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33) |
InChI-Schlüssel |
IRXPXBIZOBAGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)O)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


